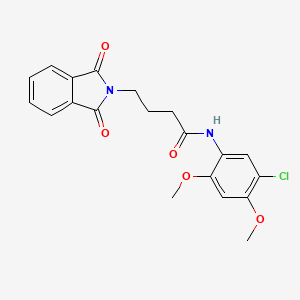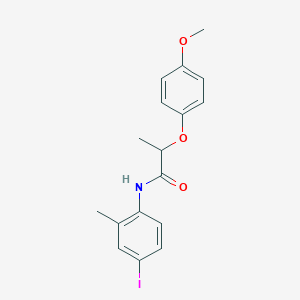![molecular formula C16H15Cl2NO2S B5126338 N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5126338.png)
N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide, also known as CMTPA, is a synthetic compound that has been widely used in scientific research. CMTPA is a member of the family of thioamide compounds and has been studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDAC activity, this compound may help to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the inflammatory response. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide in lab experiments is that it has been shown to have a variety of potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, this compound has been shown to be relatively non-toxic, making it a potentially safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide. One area of research could focus on further elucidating the mechanism of action of this compound, which could help to identify new potential therapeutic applications for the compound. Additionally, further studies could investigate the potential use of this compound in combination with other anti-cancer or anti-inflammatory agents, to determine if it may have synergistic effects. Finally, future research could focus on developing new synthetic methods for this compound, in order to improve its yield and purity.
In conclusion, this compound is a synthetic compound that has been widely studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. While its exact mechanism of action is not fully understood, this compound has been shown to inhibit the activity of specific enzymes and proteins that are involved in cell growth and inflammation. Future research on this compound could focus on further elucidating its mechanism of action, investigating its potential use in combination with other agents, and developing new synthetic methods for the compound.
合成法
N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide is synthesized through a multi-step process that involves the reaction of 3-chloro-4-methoxyaniline with 4-chlorobenzenethiol in the presence of a base. The resulting intermediate is then reacted with 3-chloropropionyl chloride to form the final product, this compound.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2S/c1-21-15-7-4-12(10-14(15)18)19-16(20)8-9-22-13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIBXJHYVWNBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide](/img/structure/B5126268.png)
![N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B5126269.png)
![4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one](/img/structure/B5126278.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5126280.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126289.png)
![N-[2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5126293.png)


![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-quinolinylmethyl)acetamide bis(trifluoroacetate)](/img/structure/B5126334.png)

![N-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B5126346.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5126355.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5126368.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5126375.png)